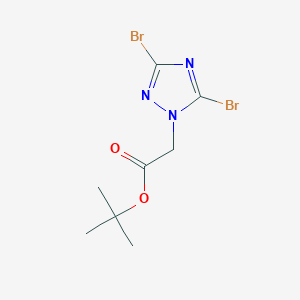
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the CAS Number: 1240569-94-1 . It has a molecular weight of 340.01 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” include a molecular weight of 340.01 , storage temperature of 28 C .Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate:
Pharmaceutical Development
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate: is often explored in pharmaceutical research for its potential as a building block in the synthesis of bioactive molecules. The triazole ring is a common motif in many drugs due to its stability and ability to participate in hydrogen bonding, which can enhance the binding affinity and specificity of drug candidates .
Agricultural Chemistry
In agricultural chemistry, this compound can be used in the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The presence of bromine atoms in the molecule can enhance its biological activity, making it a valuable component in the design of effective crop protection agents .
Material Science
Researchers in material science utilize tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate for the synthesis of advanced materials. The compound’s unique structure can be incorporated into polymers to improve their thermal stability and mechanical properties, which is crucial for developing high-performance materials .
Coordination Chemistry
This compound is also significant in coordination chemistry, where it serves as a ligand in the formation of metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential applications in catalysis, including organic transformations and industrial processes .
Medicinal Chemistry
In medicinal chemistry, tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is investigated for its potential to inhibit enzymes or receptors involved in various diseases. The triazole moiety is known for its ability to interact with biological targets, making this compound a candidate for the development of new therapeutic agents .
Environmental Chemistry
The compound is also explored in environmental chemistry for its potential use in the detection and remediation of pollutants. Its unique chemical properties can be harnessed to develop sensors or materials that can detect and neutralize harmful substances in the environment .
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block for constructing a wide range of chemical entities .
Biochemical Research
Finally, in biochemical research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into the compound’s potential biological activities and mechanisms of action.
Propriétés
IUPAC Name |
tert-butyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c1-8(2,3)15-5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWRDIMNXOSKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

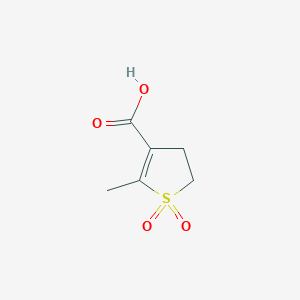
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
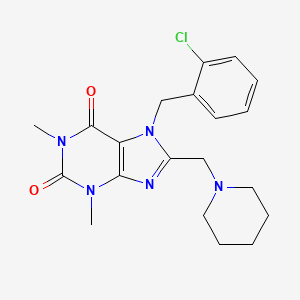
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)

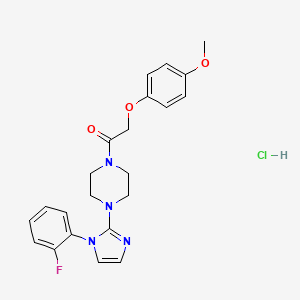
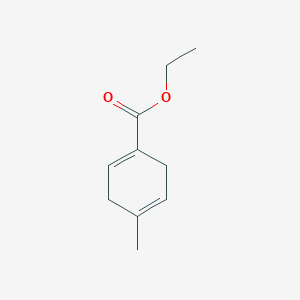

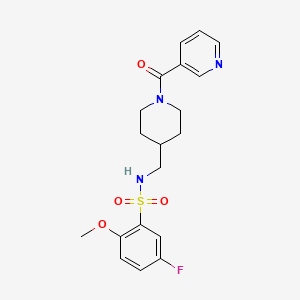
![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)
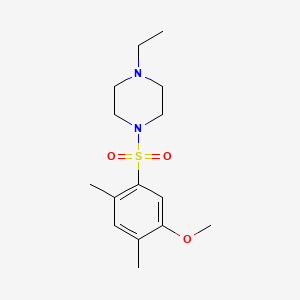
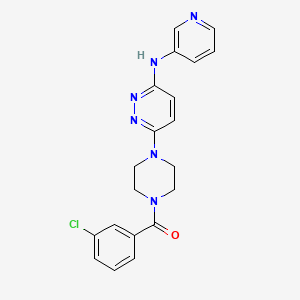
![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)